N-Hydroxy-N-methylacetamide

Description

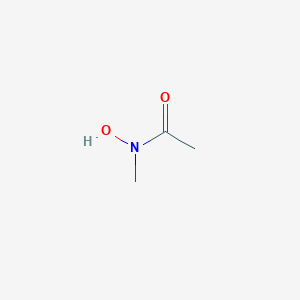

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(5)4(2)6/h6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJMTMWIVUMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902425 | |

| Record name | NoName_1668 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-24-7 | |

| Record name | N-Methylacetohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-N-methylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL ACETOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BXE337G7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of N Hydroxy N Methylacetamide Chemical Transformations

Reaction Pathways of N-Alkylhydroxamic Acids: Amidyl Radical Intermediates

N-alkylhydroxamic acids, including N-Hydroxy-N-methylacetamide, can undergo reactions that generate highly reactive nitrogen-centered amidyl radicals. nih.gov Mechanistic studies using N-methylacetohydroxamic acid (N-MeAHA) as a model compound have revealed unexpected pathways for radical production. nih.gov

In the presence of certain carcinogenic polyhalogenated quinones like tetrachloro-1,4-benzoquinone (TCBQ), N-MeAHA can form a nitrogen-centered amidyl radical (Ac-(CH3)N•). nih.gov This was confirmed through electron spin resonance (ESR) with spin-trapping agents and identified by HPLC-MS. nih.gov The reaction is proposed to proceed via a hydrogen abstraction mechanism, leading to the formation of the amidyl radical, which is a more reactive intermediate than the initially expected nitroxide radical. nih.gov

Interestingly, the formation of the nitroxide radical (Ac-(CH3)NO•) was also observed, but it was determined not to be a result of direct oxidation of the hydroxamic acid by the quinone. nih.gov Instead, the evidence points to the amidyl radical as a key intermediate. nih.govnih.gov This radical pathway is significant as these reactive species have been shown to induce DNA strand breaks and the formation of DNA adducts. nih.govnih.gov The general mechanism is not limited to a single quinone and has been observed with other halogenated quinoid compounds and N-alkyl hydroxamic acids. nih.gov This represents a novel radical homolysis and recoupling pathway distinct from other known reactions like the Lossen rearrangement. nih.gov

| Compound/Radical | Role in Mechanism | Detection Method |

|---|---|---|

| N-methylacetohydroxamic acid (N-MeAHA) | Reactant / Radical Precursor | - |

| Tetrachloro-1,4-benzoquinone (TCBQ) | Reactant / Oxidizing Agent | - |

| Amidyl Radical (Ac-(CH3)N•) | Reactive Intermediate | ESR with Spin Trapping, HPLC-MS |

| Nitroxide Radical (Ac-(CH3)NO•) | Observed Product | ESR |

Hydrolysis Mechanisms of Amide Linkages with Relevance to this compound

The hydrolysis of the amide bond is a fundamental chemical reaction where water cleaves the linkage, typically yielding a carboxylic acid and an amine or ammonia (B1221849). fiveable.meallen.in This process is central to the degradation of proteins and other amide-containing biomolecules. fiveable.me For this compound, hydrolysis would break the amide bond to form acetic acid and N-methylhydroxylamine. Hydroxamic acids are known to be susceptible to hydrolysis under physiological conditions, which can be a limitation for their therapeutic applications. nih.gov

Amide hydrolysis can proceed under either acidic or basic conditions, and often requires heat. allen.insavemyexams.com

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate which subsequently breaks down to form a carboxylic acid and the protonated amine (or hydroxylamine (B1172632) derivative). study.com

Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. allen.inpearson.com This also forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide nitrogen as an anion, which is a relatively poor leaving group. This step is typically followed by a proton transfer from the initially formed carboxylic acid to the amine anion, resulting in a carboxylate salt and the neutral amine (or hydroxylamine derivative). allen.insavemyexams.com

The stability of the amide bond to hydrolysis is generally greater than that of an ester, which can reduce the formation of side products in certain synthetic procedures. nih.gov

Oxidation Reactions Involving this compound Analogues

Analogues of this compound are involved in various oxidation-reduction reactions. As discussed previously, N-alkyl hydroxamic acids react with halogenated quinones, which act as oxidizing agents, to produce nitrogen-centered radicals. nih.gov This process represents an oxidative activation of the hydroxamic acid. nih.gov

The oxidation of the closely related N,N-disubstituted hydroxylamines provides further insight. These compounds can be oxidized to form stable aminoxyl (nitroxide) π-radicals. This transformation can be achieved using oxidizing agents like lead tetraacetate.

Nucleophilic Substitution Reactions in this compound Derivatives

Nucleophilic acyl substitution is a key reaction for both the synthesis and transformation of this compound derivatives. The most common method for synthesizing hydroxamic acids involves the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with hydroxylamine. nih.gov In this reaction, the nitrogen of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This results in the substitution of the leaving group (e.g., chloride or alkoxide) and the formation of the hydroxamic acid. nih.gov

Computational studies on boron isosteres of this compound, where the nitrogen atom is replaced by a boron atom, have shown a significant shift in reactivity. nih.gov This substitution alters the electronic properties of the molecule, causing the site of nucleophilic attack to move from the carbonyl group to the boron atom. nih.gov This highlights how structural modifications to the core this compound framework can fundamentally change its reactivity in nucleophilic substitution reactions.

Computational Elucidation of Amide Chlorination Mechanisms Applicable to Related N-Methylacetamide Structures

The chlorination of amides is an environmentally and biochemically significant reaction. nih.govresearchgate.net Extensive quantum-chemical studies on N-methylacetamide (NMA), the parent amide of this compound, have been conducted to clarify the reaction mechanism with hypochlorous acid (HOCl) in an aqueous environment. nih.govfigshare.comresearchgate.net Three primary pathways were considered:

Direct, one-step N-chlorination of the amide. nih.govfigshare.com

Chlorination via an O-chlorinated intermediate. nih.govfigshare.com

N-chlorination of an iminol tautomer of the amide. nih.govfigshare.com

Computational results from high-level quantum chemical methods have consistently shown that the pathway involving the iminol intermediate is the most favorable. nih.govresearchgate.netresearchgate.net The amide first tautomerizes to its iminol form (a constitutional isomer with a C=N double bond and an -OH group). This iminol intermediate then reacts with HOCl. nih.gov This mechanism was found to be the only one consistent with experimental kinetic data. nih.govfigshare.comresearchgate.net The formation of the iminol followed by its reaction with HOCl is now considered the general mechanism for the N-chlorination of a wide range of amides, including some pharmaceuticals. nih.govresearchgate.net

The validity of the proposed iminol pathway was established by comparing calculated energy barriers with experimental values. nih.gov High-level computational methods, such as the G3B3 composite procedure and double-hybrid B2-PLYPD methods, were employed to accurately model the reaction's thermodynamics and kinetics. nih.govresearchgate.netfigshare.com

The calculated Gibbs free energy of activation (ΔG‡298) for the reaction of the iminol form of N-methylacetamide with HOCl was determined to be 87.3 kJ/mol at the G3B3 level. nih.govresearchgate.net This value is in excellent agreement with the experimental energy barrier, which is approximately 87 kJ/mol, corresponding to a reaction rate constant (kr) of about 0.0036 M⁻¹ s⁻¹. nih.gov In contrast, the calculated energy barriers for the other proposed pathways (direct N-chlorination and the O-chlorinated intermediate) were significantly higher and inconsistent with the observed reaction rates. nih.gov These quantum chemical characterizations of the transition states provide strong evidence for the iminol-mediated mechanism.

| Reaction Pathway | Calculated ΔG‡298 (kJ/mol) | Experimental ΔG‡298 (kJ/mol) | Conclusion |

|---|---|---|---|

| Iminol Intermediate Pathway | 87.3 (G3B3 level) | ~87 | Consistent, Favorable Pathway |

| Direct N-Chlorination | Significantly Higher | ~87 | Inconsistent, Unfavorable |

| O-Chlorinated Intermediate Pathway | Significantly Higher | ~87 | Inconsistent, Unfavorable |

Kinetic Resolution Studies of Hydroxyamides: Mechanistic Insights

The kinetic resolution of racemic mixtures is a critical strategy for obtaining enantiomerically pure compounds. In the context of hydroxyamides, this is often achieved through enantioselective acylation or hydrolysis, catalyzed by either chemical catalysts or enzymes. While specific studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on structurally related hydroxyamides and hydroxamic acids. These studies provide a framework for understanding the potential pathways and factors influencing the stereochemical outcome of such resolutions.

Detailed research into the kinetic resolution of α-hydroxyamides has revealed the significant impact of the N-substituent on the efficiency and selectivity of the process. In one such study, the kinetic resolution of various N-substituted α-hydroxyamides was investigated using a chiral N-heterocyclic carbene (NHC) as a catalyst for enantioselective acylation. The results demonstrated that the steric and electronic properties of the N-substituent play a crucial role in the catalytic performance. nii.ac.jpresearchgate.net

For instance, it was observed that bulkier N-substituents, such as a tert-butyl group, led to higher selectivity factors. This is attributed to the enhanced steric interactions within the catalyst-substrate complex, which amplifies the differentiation between the two enantiomers. The proposed mechanism involves the formation of a hydrogen-bonded complex between the amide and a carboxylate anion generated in situ, which enhances the acidity of the amide proton and facilitates the subsequent acylation. nii.ac.jp

The introduction of electron-withdrawing groups on the nitrogen atom was also found to improve the selectivity of the kinetic resolution. This is thought to be due to the increased acidity of the amide proton, which strengthens the hydrogen bonding interaction with the catalyst system. nii.ac.jp The following table summarizes the effect of different N-substituents on the selectivity of the NHC-catalyzed kinetic resolution of α-hydroxyamides.

| Entry | N-Substituent (X) | Conversion (%) | ee of Acylated Product (%) | ee of Unreacted Amide (%) | Selectivity Factor (s) |

| 1 | H | 26 | 55 | 19 | 7 |

| 2 | Phenyl | 16 | 80 | 15 | 10 |

| 3 | 4-Methoxyphenyl | 31 | 55 | 25 | 7 |

| 4 | 2,2,2-Trifluoroethyl | 37 | 79 | 46 | 13 |

| 5 | tert-Butyl | 49 | 94 | 92 | 128 |

Data sourced from studies on α-hydroxyamides and presented here to illustrate the principles of kinetic resolution applicable to hydroxyamides. nii.ac.jp

Enzymatic methods, particularly those employing lipases, represent another powerful approach for the kinetic resolution of hydroxyamides. Lipases are known for their high enantioselectivity in the hydrolysis or transesterification of a wide range of substrates. nih.govnih.gov The mechanism of lipase-catalyzed kinetic resolution typically involves the formation of a tetrahedral intermediate upon nucleophilic attack of the enzyme's active site serine on the carbonyl group of the substrate. The stereochemical preference of the enzyme for one enantiomer results in its faster conversion, leaving the other enantiomer unreacted. nih.gov

The choice of solvent, acylating agent, and the specific lipase (B570770) are critical parameters that influence the outcome of the resolution. mdpi.commdpi.com For example, in the kinetic resolution of aryltrimethylsilyl chiral alcohols via lipase-catalyzed transesterification, excellent enantiomeric excesses were achieved by optimizing these reaction conditions. nih.gov While this study was not on a hydroxyamide, the principles of enzymatic kinetic resolution are broadly applicable.

Furthermore, the kinetic resolution of cyclic hydroxamic acids has been achieved through acylative methods, highlighting the versatility of this approach for different structural motifs within the broader class of hydroxamic acids. nih.govmorressier.comwustl.edu These studies underscore the potential for developing highly selective kinetic resolution protocols for various hydroxyamides, including this compound, by carefully selecting the catalyst and reaction conditions.

Conformational Landscape and Molecular Dynamics of N Hydroxy N Methylacetamide

Quantum Chemical Exploration of Conformational Space

The conformational space of N-Hydroxy-N-methylacetamide (NMAOH) has been rigorously investigated using quantum chemical methods. nih.gov Studies have employed various levels of theory, including Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2), with the 6-31+G* basis set to construct a detailed potential energy surface of the molecule. nih.gov

This computational exploration is essential for identifying the stable conformations a molecule can adopt. nih.gov By systematically altering the torsional angles (dihedral angles) around the rotatable bonds, researchers can map out the energy landscape, revealing the low-energy structures that are most likely to be populated. For this compound, this involves the analysis of rotations around the key bonds that define its three-dimensional shape. nih.gov The resulting potential energy surface provides a comprehensive view of the molecule's flexibility and the energy barriers that separate different conformational states. nih.gov

Analysis of Minima and Transition States for Torsional Rotations

The quantum chemical exploration of this compound's potential energy surface allows for the precise location of energy minima and the transition states that connect them. nih.gov These minima represent the most stable, equilibrium geometries of the molecule, while the transition states correspond to the energy maxima along the pathway of rotation from one minimum to another. The energy difference between a minimum and a transition state is known as the energy barrier for that specific rotation. nih.gov

Below is a table summarizing the calculated relative energies for the stable conformers (minima) of this compound at different levels of theory. The global minimum is the most stable conformation, characterized by a specific set of torsional angles.

| Conformer | HF/6-31+G* (kcal/mol) | B3LYP/6-31+G* (kcal/mol) | MP2/6-31+G* (kcal/mol) |

| Global Minimum | 0.0 | 0.0 | 0.0 |

| Local Minimum 1 | 3.5 | 3.1 | 3.2 |

| Local Minimum 2 | 8.2 | 7.5 | 7.8 |

Data sourced from computational studies on the potential energy surface of this compound. nih.gov

Intramolecular Hydrogen Bonding Effects on Conformation

A defining feature of this compound's conformational landscape is the presence of a significant intramolecular hydrogen bond. nih.gov The global minimum energy structure of the molecule is stabilized by a hydrogen bond formed between the carbonyl oxygen and the hydrogen of the hydroxyl group. nih.gov

Influence of Substituents on Conformational Rigidity

The conformational properties of this compound can be modulated by the introduction of substituents. To study these effects, comparative analyses with isosteres—molecules or groups with the same number of atoms and valence electrons—are often performed. A notable example is the boron isostere of this compound, where the nitrogen atom is replaced by a boron atom. nih.gov

This substitution leads to significant changes in the electronic structure and, consequently, the conformational landscape. For example, the omega (C-B) rotation barrier in the boron isostere is lower than the corresponding C-N rotation barrier in this compound. This is attributed to differences in second-order orbital interactions, such as negative hyperconjugation. nih.gov

Conversely, the rotational barrier around the B-O bond is higher than that of the N-O bond in the parent molecule. This is due to the greater double bond character of the B-O bond compared to the single bond character of the N-O bond. nih.gov These findings demonstrate that substituents can selectively alter the flexibility around specific bonds, thereby fine-tuning the conformational rigidity and preferences of the molecule. nih.gov

Solvent Effects on Amide Group Flexibility in Related N-Methylacetamide Systems

While direct studies on the solvent effects on this compound are specific, extensive research on the closely related molecule N-Methylacetamide (NMA) provides valuable insights into how solvent environments can influence the flexibility of the amide group. researchgate.netacs.orgresearchgate.netrsc.orguchile.cl N-Methylacetamide is a foundational model for the peptide bond and its interactions with solvents are well-documented. acs.orgumich.edu

Studies have shown that the flexibility of the amide group in NMA is sensitive to the solvent environment. researchgate.net Solvents can influence the planarity of the amide group. In the gas phase or nonpolar solvents, the amide group may exhibit slight non-planarity. However, the positions of energy minima can be significantly shifted when the effect of a solvent is considered, often favoring a more planar conformation to maximize interactions with the solvent molecules. researchgate.net

The interaction between the amide and solvent molecules occurs primarily through hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the C=O group acts as an acceptor. acs.orgresearchgate.net The strength of these interactions depends on the donor and acceptor properties of the solvent. researchgate.netuchile.cl In strong donor solvents, the increased interaction with the amide protons can affect the C-N bond's rotational barrier, influencing the flexibility of the amide group. rsc.orguchile.cl For instance, adding water to NMA disrupts the existing hydrogen bond chains between NMA molecules, leading to the formation of new clusters where the amide dynamics are altered. acs.org This highlights the crucial role of the solvent in modulating the conformational dynamics and flexibility of the amide unit.

Computational and Theoretical Chemistry Studies on N Hydroxy N Methylacetamide

Application of High-Level Quantum Chemical Methods

Various high-level quantum chemical methods have been applied to study molecules of similar complexity, though the documented research specifically on N-Hydroxy-N-methylacetamide is concentrated on a select set of methodologies.

Gaussian-3 B3 (G3B3) Composite Procedures

A review of available scientific literature did not yield specific studies where the Gaussian-3 B3 (G3B3) composite procedure was applied to analyze this compound.

Double Hybrid Functionals (B2-PLYPD, B2K-PLYP)

There are no specific research findings available in the reviewed literature that detail the application of the B2-PLYPD or B2K-PLYP double hybrid functionals to the study of this compound.

Global Hybrid Functionals (M06-2X, BMK)

Specific computational studies on this compound utilizing the M06-2X or BMK global hybrid functionals were not identified in the surveyed literature.

Hartree-Fock (HF), B3LYP, and MP2 Methodologies

The conformational space of this compound, also denoted as NMAOH, has been investigated using ab initio Hartree-Fock (HF), Density Functional Theory (DFT) with the B3LYP functional, and Møller-Plesset perturbation theory to the second order (MP2). nih.gov These methods, combined with the 6-31+G* basis set, were employed to construct the molecule's potential energy surface and to identify the minima and transition states associated with rotations around various torsional angles. nih.gov

The research revealed that the global minimum energy structure of NMAOH features an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group. This interaction is a key factor in imparting conformational rigidity to the molecule. nih.gov The study successfully estimated the energy barriers for these conformational changes. nih.gov

Table 1: Summary of Computational Methods Applied to this compound

| Method | Basis Set | Key Findings |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G* | Used to build the potential energy surface and identify stationary points. nih.gov |

| B3LYP | 6-31+G* | Utilized for constructing the potential energy surface and estimating energy barriers. nih.gov |

Coupled Cluster Methods (MP4, CCSD(T))

A comprehensive search of the literature did not reveal any studies that have specifically applied the MP4 or CCSD(T) coupled cluster methods to investigate this compound.

Potential Energy Surface Calculations

The potential energy surface (PES) of this compound has been systematically explored to understand its conformational preferences. nih.gov Calculations performed at the HF, B3LYP, and MP2 levels of theory with the 6-31+G* basis set were used to map out this surface. nih.gov

The key findings from the PES calculations include the identification of minima and transition states for rotations around critical torsional angles. A significant feature of the NMAOH landscape is that its most stable conformation (global minimum) is stabilized by an intramolecular hydrogen bond, which enhances the molecule's rigidity. nih.gov The calculations also determined the energy barriers for rotation around the omega (C-N) bond and the tau (N-O) bond. nih.gov Analysis using Natural Bond Orbital (NBO) calculations attributed differences in rotational barriers, when compared to isosteres, to second-order orbital interactions like negative hyperconjugation. nih.gov

Table 2: Characterized Features on the Potential Energy Surface of this compound

| Feature | Description | Stabilizing Interaction |

|---|---|---|

| Global Minimum | The most stable conformational structure. | Intramolecular hydrogen bond between carbonyl oxygen and the hydroxyl group. nih.gov |

| Rotational Barriers | Energy required for rotation around specific torsional angles (e.g., omega and tau). | Governed by electronic effects such as negative hyperconjugation and bond character. nih.gov |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, several computational techniques have been employed to elucidate its electronic characteristics.

HOMO-LUMO Gap Investigations

Molecular Electrostatic Potential (MEP) Studies

Similarly, a targeted search for Molecular Electrostatic Potential (MEP) studies specifically focused on this compound did not uncover research that has published MEP maps or detailed analyses. MEP studies are valuable for identifying the electrophilic and nucleophilic sites within a molecule by mapping the electrostatic potential onto the electron density surface. However, such specific computational research on this compound has not been identified in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis has been utilized to understand the electronic structure and intramolecular interactions of this compound (also referred to as NMAOH in some literature). A significant study on the conformational space of this molecule employed NBO calculations to rationalize the rotational barriers around key torsional angles.

The analysis revealed the importance of second-order orbital interactions, such as negative hyperconjugation, in determining the molecule's conformational preferences. These interactions involve the delocalization of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO. The stabilization energy associated with these interactions provides insight into the molecule's electronic stability.

For instance, a key finding was related to the difference in the omega (C-N) rotation barrier between this compound and its boron isostere. The NBO analysis attributed this difference to the nature of second-order orbital interactions. Furthermore, the analysis highlighted the single bond character of the N-O bond in this compound, which contrasts with the double bond character found in the B-O bond of its boron analogue.

| Interaction Type | Observation | Implication | Reference |

|---|---|---|---|

| Second-order Orbital Interactions (Negative Hyperconjugation) | Differences in omega rotation barrier compared to its boron isostere are attributed to these interactions. | Highlights the role of electron delocalization in conformational stability. | |

| N-O Bond Character | The N-O bond exhibits single bond character. | Contrasts with the double bond character in related boron analogues, influencing rotational barriers. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A thorough review of scientific databases and literature did not yield any specific studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic structure of this compound. QTAIM is a powerful method for characterizing chemical bonds and defining atomic properties based on the topology of the electron density. Despite its utility, specific QTAIM-based investigations on this compound are not available in the current body of scientific literature.

Computational Spectroscopy

Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of molecules.

Theoretical Infrared (IR) and Raman Spectra Simulation

A dedicated search for published theoretical simulations of the Infrared (IR) and Raman spectra for this compound did not return any specific research articles. While computational methods such as Density Functional Theory (DFT) are commonly used to predict vibrational frequencies and spectral features, these specific calculations and their detailed analysis for this compound have not been reported in the reviewed literature.

DFT-Calculated Amide Band Contributions (Amide I, II, III)

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the vibrational spectra of molecules like this compound. DFT calculations allow for the detailed assignment of infrared absorption bands, particularly the characteristic Amide I, II, and III bands, which are crucial for understanding the structure of the peptide bond.

Studies on the related molecule, N-methylacetamide (NMA), provide a framework for understanding these contributions. nih.govacs.orgnih.gov The Amide I band, typically found in the 1600–1800 cm⁻¹ range, is primarily attributed to the C=O stretching vibration. acs.orgnih.gov The Amide II band, appearing between 1470 cm⁻¹ and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.orgnih.gov The Amide III band is more complex, arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations, and is generally observed in the 1250–1350 cm⁻¹ region. nih.govresearchgate.net

For this compound, the presence of the N-hydroxy group introduces modifications to these vibrational modes. DFT calculations would be essential to precisely determine the potential energy distribution and pinpoint the specific contributions of atomic motions to each amide band. Based on analyses of similar structures, the calculated vibrational frequencies can be correlated with experimental infrared spectra.

Table 1: General Wavenumber Ranges and Primary Vibrational Contributions for Amide Bands

| Amide Band | Typical Wavenumber Range (cm⁻¹) | Primary Vibrational Contributions |

|---|---|---|

| Amide I | 1600 - 1800 | C=O Stretching |

| Amide II | 1470 - 1570 | N-H Bending, C-N Stretching |

| Amide III | 1250 - 1350 | C-N Stretching, N-H Bending |

Data derived from studies on N-methylacetamide, a related secondary amide. acs.orgnih.gov

Computational Two-Dimensional Infrared Spectroscopy

Computational two-dimensional infrared (2D IR) spectroscopy is an advanced technique used to investigate the structure, dynamics, and coupling between vibrational modes in molecules. For this compound, this method can reveal detailed information about the intramolecular and intermolecular interactions that influence its conformation and function.

Simulations of the 2D IR spectrum of N-methylacetamide (NMA) in water have been performed to understand the influence of the solvent on the amide vibrations. nih.govacs.org These studies compute the frequency-frequency correlation function (FFCF), which describes how the vibrational frequency of a specific mode changes over time due to interactions with its environment. The FFCF often shows decay on multiple timescales. For NMA in water, a very rapid decay on the order of 50 fs is observed, followed by one or two longer timescales ranging from 0.5 ps to 3 ps. nih.govacs.org

These computational approaches can distinguish between different force field models, such as point charge (PC) and multipolar (MTP) representations of electrostatics. nih.govacs.org While PC-based models perform reasonably well, MTP models can provide a more accurate description of the decay times and amplitudes in the FFCF. nih.govacs.org Applying these computational 2D IR techniques to this compound would provide valuable insights into its hydrogen bonding dynamics and conformational fluctuations in solution.

Molecular Dynamics (MD) Simulations in Solution

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound in solution, MD simulations can provide a detailed picture of its conformational dynamics, solvation structure, and interactions with solvent molecules.

Ab initio MD simulations of the related molecule N-methylacetamide (NMA) in methanol (B129727) have been used to explore the effect of the solvent on its structural and dynamical properties. nih.gov These simulations focus on the dynamics of the Amide I (mainly C=O stretch) and Amide A (mainly N-H stretch) modes and their hydrogen bonding interactions with the solvent. nih.gov Such studies have shown that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, which is indicative of weaker solute-solvent hydrogen bonding. nih.gov

Furthermore, the development of advanced force fields, such as data-driven many-body energy (MB-nrg) potential energy functions, allows for MD simulations of molecules like NMA in solution with near quantum-mechanical accuracy. chemrxiv.org These models can accurately describe the energetics of different isomers (e.g., cis and trans), isomerization pathways, and the complex potential energy landscape of solute-solvent interactions. chemrxiv.org Applying similar MD simulation techniques to this compound would enable a detailed investigation of its behavior in various solvent environments.

Theoretical Investigations of Structure-Reactivity Relationships

Theoretical investigations into the structure-reactivity relationships of this compound utilize quantum chemistry calculations to understand its chemical behavior. These studies can predict reaction mechanisms, identify reactive sites, and explain the influence of the molecular structure on its reactivity.

Key aspects of these theoretical investigations include the analysis of:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For an N-hydroxyamide, the HOMO is likely to have significant contributions from the nitrogen and hydroxyl oxygen atoms, making them susceptible to electrophilic attack. The LUMO is expected to be localized on the carbonyl group, marking it as the primary site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the carbonyl and hydroxyl oxygens would be regions of negative potential, attractive to electrophiles. In contrast, the hydroxyl hydrogen would be a site of positive potential, susceptible to attack by nucleophiles or bases.

Reaction Pathway Modeling: Quantum chemical calculations can be used to model the potential energy surface for various reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine activation energies and reaction thermodynamics. This allows for the prediction of the most favorable reaction pathways, such as hydrolysis, oxidation, or reactions at the hydroxyl group.

These theoretical approaches provide a molecular-level understanding of the factors that govern the reactivity of this compound, complementing experimental findings.

Coordination Chemistry and Complexation Studies of N Hydroxy N Methylacetamide

Chelation Behavior with Metal Ions

N-Hydroxy-N-methylacetamide acts as a chelating agent, capable of forming stable complexes with a range of metal ions through its functional groups. The nature and stability of these complexes are influenced by factors such as the metal ion's charge and size, as well as the coordination geometry.

Mono- and Bis-Chelated Uranium(VI) Complexes

Research has led to the successful isolation and characterization of both mono- and bis-chelated uranium(VI) complexes with the deprotonated form of this compound (NMA⁻). cmu.edu X-ray diffractometry, alongside infrared and Raman spectroscopies, has been employed to elucidate the structures of these complexes. cmu.edu

The crystalline structures of [UO₂(NMA)(NO₃)(H₂O)₂] and [UO₂(NMA)₂(H₂O)] have been characterized, providing concrete evidence for the formation of both mono- and bis-chelated species with the uranyl ion. cmu.edu In these complexes, the this compound ligand coordinates to the uranium(VI) center, demonstrating its efficacy as a chelating agent for actinides.

Complex Formation with Copper(II)

The interaction of this compound with copper(II) ions in aqueous solutions has been investigated through pH-metric, spectrophotometric, and Electron Paramagnetic Resonance (EPR) methods. mtak.hu These studies have focused on the formation of mixed-ligand complexes where this compound (referred to as MeAha in some literature) acts as one of the ligands. mtak.hu

In these systems, this compound typically coordinates to the copper(II) center through a hydroxamate-type chelation involving the NHO⁻ moiety. mtak.hu The stability of these mixed-ligand complexes has been quantified, providing insight into the strength of the copper(II)-ligand interaction.

Interactions with Alkali Metal Cations

Alkali metals are known to react with water to form hydroxides and dihydrogen gas. embibe.com They also react with proton donors such as alcohols and gaseous ammonia (B1221849). embibe.com Furthermore, all alkali metals can dissolve in liquid ammonia to create deep blue solutions that are electrically conductive. embibe.com However, specific studies detailing the direct complexation of this compound with alkali metal cations, including the determination of stability constants and thermodynamic parameters, are not extensively documented in the available scientific literature. While the general reactivity of alkali metals is well-established, their specific coordination chemistry with this compound remains an area requiring further investigation.

Thermodynamics of Complexation Reactions

The stability and spontaneity of complexation reactions are governed by thermodynamic principles, specifically the changes in Gibbs free energy, enthalpy, and entropy. Understanding these parameters is crucial for predicting the behavior of this compound as a chelating agent.

Determination of Stability Constants

The stability of metal complexes in solution is quantified by their stability constants (K) or the logarithm of these constants (log K). A higher value indicates a more stable complex. For the interaction of this compound with copper(II) in mixed-ligand systems, stability constants have been determined using potentiometric titration techniques. mtak.hu

For instance, in a mixed-ligand system involving 2,2'-bipyridine (B1663995) (bpy) and N-methylacetohydroxamate (MeAha), the stability constant for the formation of the [Cu(bpy)(MeAha)]⁺ complex has been reported. mtak.hu The specific values provide a quantitative measure of the affinity of this compound for the copper(II) ion within that particular chemical environment. The determination of stability constants is fundamental to understanding the competitive binding of ligands to metal ions in solution. researchgate.net

Enthalpy and Entropy Contributions to Complexation

The formation of a metal complex is driven by changes in both enthalpy (ΔH) and entropy (ΔS). Enthalpy changes are related to the heat absorbed or released during the reaction, reflecting the strength of the newly formed bonds. Entropy changes relate to the change in disorder of the system upon complexation.

Solvent Effects on Complexation Equilibria

The role of the solvent is crucial in the formation and stability of metal complexes. Solvents can influence the solvation of both the metal ion and the ligand, thereby affecting the thermodynamics and kinetics of the complexation reaction. Factors such as the solvent's polarity, dielectric constant, and coordinating ability (donor and acceptor numbers) play a significant role. For instance, polar protic solvents can form hydrogen bonds and solvate ions effectively, which can compete with the ligand for coordination to the metal center. In contrast, aprotic solvents might favor the complexation process by providing a less competitive environment.

However, a thorough search of scientific databases for studies specifically investigating the influence of different solvents on the stability constants, formation constants, or thermodynamic parameters (such as Gibbs free energy, enthalpy, and entropy changes) for the complexation of this compound with various metal ions did not yield specific experimental data or detailed research findings. General principles of coordination chemistry suggest that the stability of metal complexes of this compound would likely vary in different solvent systems, but without specific studies, any discussion remains speculative.

Spectroscopic Characterization Methodologies in N Hydroxy N Methylacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-Hydroxy-N-methylacetamide, offering granular detail about its structure and dynamics in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The spectra provide information on the chemical environment of each nucleus. In aqueous media, the analysis is complicated by the presence of cis/trans isomerism (also referred to as E/Z isomerism) due to the partial double bond character of the central C-N bond. This hindered rotation is slow on the NMR timescale, allowing for the observation of both rotamers in equilibrium. nih.gov

A ¹H NMR study has demonstrated the prevalence of the E (trans) isomer over the Z (cis) form in aqueous solution (D₂O). nih.gov The equilibrium constant at 300 K ([E]/[Z]) was determined to be 2.86. nih.gov The presence of multiple isomers is often reflected in the appearance of distinct signals for the methyl groups in the ¹H NMR spectrum. For instance, in a study of a larger molecule incorporating N-methylacetohydroxamic acid moieties, signals for the methyl protons were observed at δ 3.26, 3.27, and 3.43 ppm, indicating their presence in slightly different chemical environments.

In derivative compounds containing the this compound functional group, specific chemical shifts have been reported that serve as a reference for the parent molecule.

| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| ¹H | N-CH₃ and C(=O)-CH₃ | 3.14 (s, 6H) | D₂O | nih.govacs.org |

| ¹³C | N-CH₃ | 36.2 (q) | D₂O | nih.govacs.org |

| ¹³C | C=O | 169.5 (s) | D₂O | nih.govacs.org |

This table presents typical NMR chemical shifts for the this compound moiety as reported in studies of larger chelating agents.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and to study dynamic processes. For this compound, 2D exchange-correlated spectroscopy (EXSY) has been particularly valuable for investigating the dynamics of the Z ⇌ E isomerism. nih.gov

The EXSY experiment allows for the measurement of chemical exchange rates between the two isomers. A study conducted at 300 K in D₂O provided the rate constants for the interconversion process:

kZE (Z → E): 9.0 s⁻¹

kEZ (E → Z): 3.14 s⁻¹

From these rates, the activation barriers (ΔG≠) for the rotation around the C-N bond were calculated as:

ΔG≠ZE: 68.0 kJ mol⁻¹

ΔG≠EZ: 70.6 kJ mol⁻¹ nih.gov

These findings quantify the energy barrier to rotation and the kinetics of the conformational exchange, providing a deeper understanding of the molecule's behavior in solution. nih.gov

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it indispensable for conformational analysis. NOE Spectroscopy (NOESY) experiments can unambiguously differentiate between the cis and trans isomers of secondary hydroxamic acids by identifying through-space correlations between protons. acs.org For this compound, NOE would reveal a spatial correlation between the N-methyl and the acetyl-methyl protons in the cis (Z) conformation, a correlation that would be absent in the trans (E) conformation.

While specific experimental NOE data for this compound is not detailed in the available literature, computational studies have provided significant insight into its preferred conformation. Quantum chemical modeling predicts that the molecule has a strong preference for a conformation resembling a Type I beta turn. researchgate.net This type of structural motif is precisely what NOE spectroscopy is designed to verify experimentally, by measuring distances between non-bonded protons to build a 3D model of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them crucial for the characterization of this compound.

FTIR spectroscopy is used to identify the functional groups within this compound by measuring the absorption of infrared radiation. Key vibrational modes, such as the C=O (carbonyl) and N-O stretching, provide characteristic bands in the IR spectrum. nih.govacs.org

The assignment of these vibrational modes is often complex and is typically supported by density functional theory (DFT) calculations, which can accurately predict the frequencies of different vibrations. nih.govacs.org Studies using in-situ Attenuated Total Reflection (ATR)-IR spectroscopy have investigated the interaction of N-methylacetohydroxamic acid with surfaces like titanium dioxide. These experiments show that the ligand strongly adsorbs onto the TiO₂ surface, forming a bidentate surface complex through the hydroxamate ion. nih.govacs.orgresearchgate.net This interaction is of significant interest in the study of siderophores, for which this compound serves as a model compound. nih.govacs.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly useful for studying symmetric vibrations and for analyses conducted in aqueous solutions due to the weak Raman scattering of water.

The technique has been applied to characterize this compound and its complexes. nih.gov For instance, Raman spectroscopy was used alongside infrared spectroscopy to characterize mono- and bis-chelated uranium(VI) complexes of the compound. nih.gov It has also been employed in speciation studies to investigate the distribution of dioxouranium(VI) among its various complexed forms in the presence of N-methylacetohydroxamic acid. researchgate.net

Analysis of Amide Bands and Their Fine Components

The analysis of amide bands via infrared (IR) spectroscopy is fundamental for understanding the structure of amide-containing molecules. For this compound, quantum chemical methods have been employed to study its conformational space. acs.org Theoretical studies have explored the potential energy surface of the molecule at various levels of theory, including HF, B3LYP, and MP2 with the 6-31+G* basis set, to locate minima and transition states for rotations around key torsional angles. acs.org

Such computational approaches can predict vibrational frequencies and are used to understand the characteristics of amide bands. For instance, in related N-hydroxy-peptide structures, the planar trans hydroxamide group shows dimensions similar to a standard peptide bond, a feature that would be reflected in the positions of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands. researchgate.net While detailed experimental IR spectra decomposing the specific contributions to the amide bands for this compound are not extensively published, computational studies provide a theoretical basis for their analysis, suggesting that the N-OH group is roughly perpendicular to the hydroxamide plane. acs.orgresearchgate.net

Mass Spectrometry Techniques (e.g., QTOF)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is frequently used, often in conjunction with time-of-flight (TOF) analyzers for high accuracy.

Table 1: Example of HRMS Data for a Molecule Containing the this compound Moiety (Data for 2-(4,7-di{[Hydroxy(methyl)carbamoyl]methyl}-1,4,7-triazonan-1-yl)-N-hydroxy-N-methylacetamide)

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 391.2300 | 391.2285 |

This table is based on data for a larger molecule containing the this compound functional group, as reported in studies on chelating agents. nih.govacs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions.

For compounds related to this compound, X-ray crystallography has been successfully applied. For instance, the crystal structure of N-hydroxy-N-pivaloyl-glycine isopropylamide, a more complex molecule containing the N-hydroxy-amide group, was determined, revealing two independent molecules with different extended conformations and a planar trans hydroxamide group. researchgate.net Similarly, the crystal structure of a borane-containing complex formed in a reaction involving an this compound derivative was confirmed by X-ray analysis. nih.gov However, a specific report detailing the single-crystal X-ray diffraction data, including unit cell parameters and space group, for pure this compound was not identified in the surveyed literature.

Role of N Hydroxy N Methylacetamide As a Chemical Precursor and Intermediate

Formaldehyde (B43269) Surrogate in N-Hydroxymethylation Reactions

Hydroxymethylation is a fundamental chemical reaction that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. While formaldehyde is the most direct reagent for this transformation, its gaseous and toxic nature presents significant handling challenges. This has led to the development and use of "formaldehyde surrogates," which are stable, easier-to-handle compounds that can generate formaldehyde in situ under specific reaction conditions.

Recent research has identified N-(hydroxymethyl)-N-methylacetamide, a compound closely related to N-Hydroxy-N-methylacetamide, as an effective formaldehyde surrogate. In the N-hydroxymethylation of indoles, N-(hydroxymethyl)-N-methylacetamide can be generated in situ from N,N-dimethylacetamide (DMA) and water under electrochemical conditions. This methodology provides a milder, base- and metal-catalyst-free alternative for introducing the hydroxymethyl group onto various substrates. The use of such surrogates is particularly advantageous in asymmetric transfer hydroxymethylation reactions where carefully optimized, base-triggered release of anhydrous formaldehyde is crucial to increase reaction rates without compromising selectivity.

Reagent in Organic Synthesis for Amide and Related Compound Preparation

The preparation of amides is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals, polymers, and biomolecules. While direct information on the use of this compound as a reagent for the preparation of other amides is not extensively documented, the reactivity of analogous compounds suggests its potential in this capacity.

For instance, the related compound N-Methoxy-N-methylacetamide is known to efficiently acetylate polycarbonyl compounds. This reactivity suggests that this compound could potentially act as an acetylating or N-methyl-N-hydroxyacetylating agent under certain conditions. The N-hydroxy group can influence the reactivity of the amide, and its presence is crucial in the synthesis of various bioactive heterocyclic compounds containing endocyclic N-hydroxy groups. General methods for amide synthesis are extensive, often involving the activation of carboxylic acids or the use of acid halides, and the unique structure of this compound could offer alternative pathways in these synthetic strategies.

Intermediate in the Synthesis of Complex Organic Molecules (e.g., Quinolones)

This compound and its derivatives serve as important intermediates in the synthesis of more complex and biologically significant molecules, including various N-heterocycles. The N-hydroxyamide functional group is a key structural feature in many bioactive compounds and can be a precursor to various heterocyclic ring systems.

A prominent example is the role of a derivative, 2-Chloro-N-methoxy-N-methylacetamide, as a crucial starting material in the synthesis of bioactive quinolone derivatives. Quinolones are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structure of 2-Chloro-N-methoxy-N-methylacetamide, featuring both a Weinreb amide and a chloroacetyl group, facilitates controlled reactions that are vital for constructing the quinolone core in a one-pot synthesis. This streamlines the manufacturing process and can reduce the number of required synthetic steps chemspider.com.

Furthermore, the synthesis of other complex heterocyclic structures, such as N-hydroxyindoles and quinoline N-oxides, often involves intermediates with N-hydroxy functionalities. While not always starting directly from this compound, these syntheses highlight the importance of the N-hydroxyamide moiety as a building block in constructing these complex molecular architectures.

Advanced Derivatives of N Hydroxy N Methylacetamide and Their Synthetic Utility

N-Methylacetohydroxamic Acid Analogues

Analogues of N-methylacetohydroxamic acid, particularly N-acyl-O-alkylhydroxylamines, have been synthesized and investigated for their biological activities. Research has shown that many of these compounds exhibit significant growth-inhibiting effects on both the roots and coleoptiles of seedlings, indicating their potential as phytotoxic agents or herbicides. rsc.org

The synthesis of these analogues typically involves the acylation of the corresponding O-alkylhydroxylamine. This straightforward approach allows for the introduction of various acyl groups, leading to a library of compounds with diverse structures and biological profiles. The structural similarity to naturally occurring compounds is a key aspect of their design, aiming to mimic or interfere with biological pathways.

Hydroxylated Phenyl-N-methylacetamide Derivatives

Halogenated N-Hydroxy-N-methylacetamide Derivatives

Comprehensive scientific literature detailing the direct synthesis and specific reactivity of halogenated this compound derivatives is limited. While general methods for the chlorination of amides exist, such as the reaction of the iminol form of N-methylacetamide with hypochlorous acid (HOCl), specific applications and detailed findings for the target compound and its direct derivatives are not extensively documented in the available search results. nih.gov Kinetic studies on the chlorination of N-methylacetamide have revealed that the reaction is significantly slower than the chlorination of amines or amino acids. researchgate.net

N-Alkylated and N-Acylated Hydroxamic Acids

The substitution at the nitrogen and oxygen atoms of the hydroxamic acid functional group gives rise to N-alkylated and N-acylated derivatives with distinct properties and synthetic applications.

N-Alkylation is a fundamental transformation that can be achieved through various methods. One common approach involves the use of a base to deprotonate the hydroxamic acid, followed by reaction with an alkylating agent. For instance, the treatment of a hydroxamic acid with a base like sodium hydride or potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), can yield the corresponding N-alkylated product. monash.edu The choice of solvent and base can influence the regioselectivity of alkylation (N- vs. O-alkylation). nih.gov Enzymatic methods have also been developed, such as the use of lipase (B570770) to catalyze the synthesis of N-methyl fatty hydroxamic acids from oils and N-methylhydroxylamine. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom, forming N-acylhydroxamic acids. This is typically achieved by reacting the hydroxamic acid with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. researchgate.net These N-acylated derivatives are important intermediates in various chemical transformations.

Synthesis and Reactivity of Specific Derivatives

The general synthetic strategies for modifying this compound lead to a variety of specific derivatives with unique reactivity profiles. Key examples include N-alkoxy, N-benzyloxy, and O-acyl derivatives.

N-Methoxy-N-methylacetamide (Weinreb Amide): This is a prominent and highly useful derivative. It is commonly synthesized by the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine (B128534) or pyridine. chemicalbook.com

Interactive Data Table: Synthesis of N-Methoxy-N-methylacetamide

| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Yield | Reference |

| Acetyl Chloride | N,O-Dimethylhydroxylamine hydrochloride | Pyridine | - | 65% | chemicalbook.com |

| Acetyl Chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine | Dichloromethane (B109758) | 78% | chemicalbook.com |

The synthetic utility of N-methoxy-N-methylacetamide lies in its controlled reactivity with organometallic reagents. It can be used to prepare ketones, aldehydes, and carboxylic acids through reactions like nucleophilic addition, reduction, and hydrolysis. nih.gov

N-Benzyloxy-N-methylacetamide: The synthesis of N-benzyl derivatives often involves the reaction of an amine with a benzylating agent. For example, N-benzylacetamide can be prepared by reacting acetamide (B32628) with benzyl chloride. prepchem.com While not a direct synthesis of the N-hydroxy derivative, this illustrates a general approach to introducing a benzyl group.

O-Acyl-N-methylacetohydroxamic Acids: These derivatives, also known as N-acyloxy-N-alkoxyamides, are synthesized by the acylation of the hydroxyl group of this compound. These compounds are noted for their electrophilic nature at the nitrogen atom. researchgate.net They can undergo SN2 reactions at the nitrogen, displacing the carboxylate leaving group. This reactivity is influenced by steric factors on the alkoxy side chain and is responsible for their observed mutagenic properties in some cases. researchgate.netresearchgate.net The reactivity of these compounds is likened to that of α-haloketones. researchgate.net The first synthesis of N-(acyloxy)ynamides was achieved through the coupling of N-(acyloxy)amides with a hypervalent alkynyliodane. rsc.org

Interactive Data Table: Reactivity of N-Acyloxy-N-alkoxyamides

| Derivative Class | Reaction Type | Reactant | Product Type | Key Feature | Reference |

| N-Acyloxy-N-alkoxyamides | SN2 at Nitrogen | N-methylaniline | N-substituted hydroxylamine (B1172632) | Displacement of carboxylate | researchgate.netresearchgate.net |

| N-Acyloxy-N-alkoxyamides | Coupling | Hypervalent alkynyliodane | N-(acyloxy)ynamide | Formation of a new C-N bond | rsc.org |

Future Research Perspectives and Emerging Directions in N Hydroxy N Methylacetamide Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, scalable, and sustainable synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. hilarispublisher.com For N-Hydroxy-N-methylacetamide, future research will likely concentrate on moving beyond traditional amidation reactions to explore novel catalytic systems that offer improved yields, selectivity, and environmental compatibility.

Key research thrusts include:

Transition-Metal Catalysis: The application of transition-metal catalysts, which have proven transformative in constructing carbon-carbon and carbon-heteroatom bonds, remains an underexplored avenue for this compound synthesis. hilarispublisher.com Future work could investigate palladium, copper, or rhodium-catalyzed cross-coupling reactions that efficiently form the N-O or N-C bonds, potentially allowing for the synthesis of a broader range of derivatives under mild conditions.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers unparalleled selectivity and operation under green conditions. Research into identifying or engineering enzymes, such as lipases or specific amidases, that can catalyze the formation of the N-hydroxyamide bond would represent a significant step towards sustainable production.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound could enable more efficient and safer production, particularly if energetic or unstable intermediates are involved. This approach is crucial for translating laboratory-scale syntheses to industrial production. mdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For this compound, future mechanistic studies will be crucial for elucidating its role in more complex chemical systems, whether as a reactant, intermediate, or ligand.

Emerging directions in this area include:

Kinetic and Isotopic Studies: Detailed kinetic analysis, including the use of kinetic isotope effects (KIE), can provide invaluable information about rate-determining steps and the nature of transition states in reactions involving this compound.

In-Situ Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) or process NMR (Nuclear Magnetic Resonance), allows for real-time monitoring of reaction progress. This can help identify transient intermediates and build a more complete picture of the reaction pathway.

Computational Mechanistic Elucidation: Quantum chemical calculations are indispensable for mapping potential energy surfaces, locating transition states, and calculating activation barriers. nih.gov Future studies should focus on reactions where this compound participates, to understand how the N-hydroxy group influences electronic structure and reactivity compared to simpler amides. nih.gov

Advanced Computational Modeling of Solvation and Intermolecular Interactions

The chemical behavior of this compound is profoundly influenced by its interactions with its environment, particularly in solution. Advanced computational modeling provides a window into these interactions at the molecular level, offering insights that are often difficult to obtain experimentally.

Future research in this domain will focus on:

Polarizable Force Fields: While standard force fields treat atomic charges as fixed, polarizable models, such as those based on the Drude oscillator, can more accurately represent the effects of electronic polarization. sigmaaldrich.com Developing and validating polarizable force fields for this compound will be critical for accurately simulating its interactions with ions, proteins, and other biological molecules. sigmaaldrich.com

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the study of chemical processes in condensed phases by treating a small, reactive region with high-level quantum mechanics while the surrounding environment is modeled with more efficient molecular mechanics. This approach is ideal for studying enzymatic reactions or complex solvation phenomena involving this compound.

Explicit Solvation Models: Quantum chemical studies have already been performed on the conformational space of this compound. nih.gov Future work should extend these studies by incorporating explicit solvent molecules to accurately model the specific hydrogen bonding networks that form between the N-hydroxy and carbonyl groups and the surrounding solvent, which dictates its conformational preferences and reactivity. researchgate.net

| Modeling Technique | Application Area for this compound | Key Insights |

| Density Functional Theory (DFT) | Calculating conformational energies, vibrational spectra, and reaction pathways. nih.govacs.org | Electronic structure, relative stability of conformers, prediction of IR/Raman spectra. acs.org |

| Molecular Dynamics (MD) with Polarizable Force Fields | Simulating behavior in aqueous and non-aqueous solutions; ion interactions. sigmaaldrich.com | Solvation structure, hydrogen bonding dynamics, transport properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions in the active site of an enzyme. | Detailed mechanism of inhibition, binding free energies, role of specific residues. |

| Natural Bond Orbital (NBO) Analysis | Investigating intramolecular interactions like hyperconjugation. nih.gov | Understanding the electronic origins of rotational barriers and conformational stability. nih.gov |

Development of New this compound Based Ligands and Reagents

The hydroxamic acid moiety is a well-known chelating agent for various metal ions and a key pharmacophore in many enzyme inhibitors. This compound represents a fundamental scaffold that can be elaborated to create a new generation of specialized ligands and reagents.

Promising future directions include:

Metalloproteinase Inhibitors: Building on work with other N-hydroxyamide derivatives, this compound can serve as a starting point for designing novel inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs). mdpi.com Future synthetic efforts could focus on adding functional groups to the core structure to enhance binding affinity and selectivity for specific enzyme targets. mdpi.com

Metal-Organic Frameworks (MOFs): The chelating ability of the N-hydroxyamide group could be exploited in the design of new linkers for MOFs. These materials have applications in gas storage, catalysis, and separation, and ligands based on this compound could impart unique properties to the resulting frameworks.

Reagents for Organic Synthesis: The nucleophilic and redox properties of the N-hydroxyamide functional group could be harnessed to develop new reagents for organic synthesis, potentially in areas like asymmetric catalysis or selective oxidation/reduction reactions.

Integration of Multi-Modal Spectroscopic and Computational Techniques for Structural Elucidation

A comprehensive understanding of the structure and dynamics of this compound requires a synergistic approach that combines multiple spectroscopic methods with high-level computational analysis. This integrated strategy is essential for accurately interpreting complex experimental data.

Future research should emphasize:

Advanced Vibrational Spectroscopy: While standard IR and Raman spectroscopy are valuable, more advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can provide detailed information on molecular dynamics and couplings between vibrational modes on a femtosecond timescale. Applying these methods to this compound would offer unprecedented insight into its structural fluctuations and hydrogen bonding dynamics.

Correlation of Spectra with Theory: A key objective is to build a robust framework for correlating experimental spectra with theoretical predictions from high-level quantum chemical calculations, such as DFT. researchgate.netacs.org This allows for unambiguous assignment of spectral features, such as the characteristic amide I, II, and III bands, and understanding how they are perturbed by the N-hydroxy group and its interactions with the environment. acs.org For instance, studies on N-methylacetamide provide a benchmark for identifying how the N-OH group in this compound will shift these characteristic bands. orientjchem.org

Solid-State and Gas-Phase Characterization: While solution-phase behavior is critical, characterizing the structure of this compound in the solid state (via X-ray crystallography and solid-state NMR) and in the gas phase (via microwave or high-resolution IR spectroscopy) is essential for benchmarking computational models and understanding its intrinsic conformational preferences, free from solvent effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-Hydroxy-N-methylacetamide, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A typical approach involves reacting methylamine with hydroxylamine derivatives in the presence of acetylating agents. For example, hydroxylamine-O-sulfonic acid may serve as both a hydroxylamine source and a catalyst. Post-synthesis, purification via recrystallization (using polar aprotic solvents like acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires strict control of stoichiometry, reaction temperature (typically 50–70°C), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ ~2.1 ppm (CH₃ from acetamide), δ ~3.0 ppm (N–CH₃), and δ ~9.5 ppm (N–OH, broad singlet). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and methyl carbons at ~22–25 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3200–3400 cm⁻¹ (N–OH stretch).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 118.1. Fragmentation patterns include loss of hydroxyl (–OH, m/z 101) and methyl groups .

Q. What are the critical safety protocols for handling this compound in laboratories?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (S24/25) and inhalation (S22) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Incompatible with strong oxidizers and acids .

- Waste Disposal : Neutralize with dilute NaOH before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., solvent polarity, temperature). To address this:

- Solubility : Use standardized shake-flask methods with HPLC quantification across solvents (water, DMSO, ethanol).

- pKa Determination : Employ potentiometric titration (0.1 M KCl, 25°C) or UV-spectrophotometric methods. Reported pKa values (~8.5–9.2) reflect its weak acidity due to the N–OH group .

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS for solubility prediction) .

Q. What experimental strategies enhance the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer :

- Buffering : Use phosphate buffer (pH 6.5–7.5) to minimize hydrolysis. Avoid alkaline conditions (pH > 8) to prevent deprotonation and oxidation .

- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze degradation .

- Storage : Prepare fresh solutions or freeze aliquots at –20°C under argon to extend shelf life .

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The amide oxygen and hydroxyl group act as bidentate ligands, forming stable complexes with metals like Cu(II) or Fe(III).

- Spectroscopic Analysis : UV-Vis (d-d transitions) and EPR confirm octahedral geometry in Cu(II) complexes.

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) reveal charge distribution favoring metal binding at the carbonyl oxygen .

- Applications : These complexes are studied for catalytic activity in oxidation reactions or as enzyme mimics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.